![molecular formula C13H15NO4S B2825899 1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid CAS No. 1840656-07-6](/img/structure/B2825899.png)
1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33. It is intended for research use only. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in this compound and is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . One involves constructing the ring from different cyclic or acyclic precursors, while the other involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for “this compound” is not specified in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
Carboxylic acids, such as “this compound”, can undergo several types of reactions . They can react with Thionyl Chloride to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, carboxylic acids can be converted to amides .Physical And Chemical Properties Analysis
Carboxylic acids, such as “this compound”, are weak acids with acidity constants (Ka) approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The exact physical and chemical properties of “this compound” are not specified in the available resources.Scientific Research Applications
Gas Sorption and Proton Conductivity
A novel sulfonate-carboxylate ligand and its lanthanide-organic frameworks have been synthesized for applications in gas sorption and proton conductivity. These frameworks exhibit affinity towards quadrupolar molecules such as CO2 and C2H2 and show potential in humidity- and temperature-dependent proton conductivity, attributed to the hydrophilic sulfonate groups facilitating the enrichment of solvate water molecules, enhancing proton transport (Li‐juan Zhou et al., 2016).
Selective RORγt Inverse Agonists Discovery
Research on phenyl (3-phenylpyrrolidin-3-yl)sulfone series has led to the discovery of selective, orally active RORγt inverse agonists. These compounds have shown promising results in the inhibition of IL-17 production and exhibit biologic-like efficacy in relevant mouse models, highlighting their potential in therapeutic applications (J. Duan et al., 2019).
Antibacterial Activity
A series of α-tolylsulfonamide derivatives, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, have been synthesized and shown to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings open up new avenues for the development of sulfonamide-based antibacterial agents (O. Ajani et al., 2012).
Anti-inflammatory Agent Synthesis
Research into the synthesis of novel compounds with potential anti-inflammatory properties has led to the development of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydro- pyridine-5-carboxylic acid diethylamide derivatives. These compounds represent a promising class of substances for further exploration in anti-inflammatory drug development (Madhavi Gangapuram & K. Redda, 2006).
Catalytic Applications
Novel nano organo solid acids with urea moiety have been designed and synthesized for catalytic applications in the synthesis of various organic compounds under mild and green conditions. These catalysts demonstrate potential industrial applications due to their efficiency and environmental friendliness (M. Zolfigol et al., 2015).
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)12-6-8-14(10-12)19(17,18)9-7-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUTYUDUZRZJZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)
![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
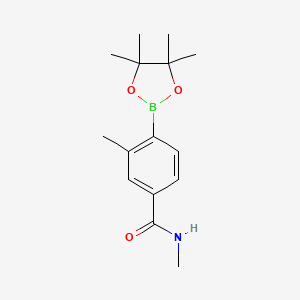
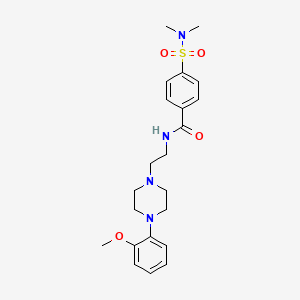

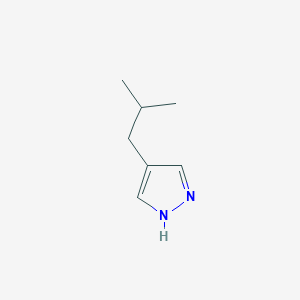
![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)
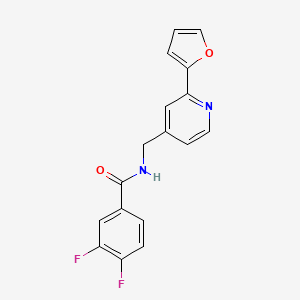

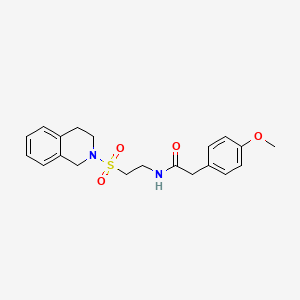
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)

![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)